molecular formula C18H23N6O7P B12939274 ((2R,3S,4R,5R)-5-(6-((4-Aminophenethyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate

((2R,3S,4R,5R)-5-(6-((4-Aminophenethyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate

Cat. No.: B12939274
M. Wt: 466.4 g/mol
InChI Key: BHSFILYSUXINQK-SCFUHWHPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ((2R,3S,4R,5R)-5-(6-((4-Aminophenethyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic molecule with significant potential in various scientific fields This compound features a purine base linked to a sugar moiety, which is further connected to a phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3S,4R,5R)-5-(6-((4-Aminophenethyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purine base: This can be achieved through a series of condensation reactions involving appropriate amines and aldehydes.

    Attachment of the sugar moiety: The purine base is then glycosylated using a protected sugar derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

((2R,3S,4R,5R)-5-(6-((4-Aminophenethyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phosphate group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

((2R,3S,4R,5R)-5-(6-((4-Aminophenethyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study nucleotide analogs and their interactions with enzymes.

    Industry: It can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of ((2R,3S,4R,5R)-5-(6-((4-Aminophenethyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Adenosine triphosphate (ATP): A nucleotide with a similar structure but different biological functions.

    Guanosine monophosphate (GMP): Another nucleotide with a purine base and a phosphate group.

Uniqueness

The uniqueness of ((2R,3S,4R,5R)-5-(6-((4-Aminophenethyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate lies in its specific structure, which allows it to interact with a unique set of molecular targets. This makes it a valuable tool for studying biochemical processes and developing new therapeutic agents.

Properties

Molecular Formula

C18H23N6O7P

Molecular Weight

466.4 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-[6-[2-(4-aminophenyl)ethylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C18H23N6O7P/c19-11-3-1-10(2-4-11)5-6-20-16-13-17(22-8-21-16)24(9-23-13)18-15(26)14(25)12(31-18)7-30-32(27,28)29/h1-4,8-9,12,14-15,18,25-26H,5-7,19H2,(H,20,21,22)(H2,27,28,29)/t12-,14-,15-,18-/m1/s1

InChI Key

BHSFILYSUXINQK-SCFUHWHPSA-N

Isomeric SMILES

C1=CC(=CC=C1CCNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O)N

Canonical SMILES

C1=CC(=CC=C1CCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)O)O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.